Vanillylmandelic Acid

Description

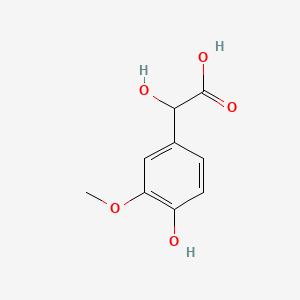

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCWMIAEPEHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861583 | |

| Record name | Vanillylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; Sweet vanilla aroma | |

| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Sparingly soluble (in ethanol) | |

| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55-10-7 | |

| Record name | Vanillylmandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanilmandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanillylmandelic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQI268449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vanillylmandelic Acid: A Core Component in Catecholamine Metabolism and Neuroendocrine Tumor Diagnosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vanillylmandelic acid (VMA) is the principal urinary end-product of epinephrine and norepinephrine metabolism.[1][2] As such, its measurement provides a crucial window into the activity of the sympathetic nervous system and the adrenal medulla. In clinical and research settings, urinary VMA levels serve as a vital biomarker for the diagnosis and monitoring of neuroendocrine tumors, particularly neuroblastoma in children, and historically, pheochromocytoma.[1][3][4] This technical guide provides a comprehensive overview of the function of VMA in catecholamine metabolism, detailed experimental protocols for its quantification, and a summary of its clinical utility for researchers, scientists, and drug development professionals.

The Biochemical Pathway of Vanillylmandelic Acid Formation

The synthesis of VMA is the culmination of a series of enzymatic reactions that catabolize the catecholamines epinephrine and norepinephrine.[5][6] These hormones are released in response to stress and play a central role in the "fight or flight" response.[4] Once they have exerted their physiological effects, they are rapidly metabolized to inactive compounds to prevent prolonged stimulation.

The two key enzymes responsible for this degradation are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[7] The metabolic process can proceed via two primary routes:

-

O-methylation followed by deamination: Epinephrine and norepinephrine are first converted to metanephrine and normetanephrine, respectively, by COMT. These intermediates are then acted upon by MAO to form 3-methoxy-4-hydroxyphenylglycol (MHPG).

-

Deamination followed by O-methylation: Alternatively, MAO can first deaminate epinephrine and norepinephrine to 3,4-dihydroxyphenylglycol (DHPG). DHPG is then O-methylated by COMT to form MHPG.

Regardless of the initial step, the common intermediate, MHPG, is subsequently oxidized by alcohol and aldehyde dehydrogenases to form VMA, which is then excreted in the urine.[8] It is important to distinguish this pathway from the metabolism of dopamine, another catecholamine, which is primarily metabolized to homovanillic acid (HVA).[9][10]

Caption: Metabolic pathways of epinephrine and norepinephrine to VMA.

Quantitative Data Presentation

Urinary VMA levels are influenced by age, with infants and children having higher excretion rates relative to creatinine than adults.[1][5] The following tables summarize reference ranges and diagnostic performance data for urinary VMA.

Table 1: Normal Urinary Vanillylmandelic Acid (VMA) Reference Ranges by Age

| Age Group | VMA (mg/24 hours) | VMA (mg/g creatinine) |

| Newborns (<1 month) | < 1 | Not specified |

| Infants (1-12 months) | < 2 | < 18 |

| 1-3 years | 1-3 | < 12 |

| 3-5 years | Not specified | < 12 |

| 5-10 years | Not specified | < 9 |

| 10-15 years | 2.3 - 5.2 | < 8 |

| Adolescents | 1-5 | Not specified |

| Adults/Older adults | < 6.8 | < 7 |

Data compiled from multiple sources.[1][5][11] Reference ranges may vary slightly between laboratories.

Table 2: Diagnostic Performance of Urinary VMA in Neuroblastoma

| Parameter | Value | Reference |

| Sensitivity | 80% - 91% | [9][12] |

| Specificity | 94.4% - 97% | [9][12] |

| Positive Predictive Value | 97.8% | [12] |

| Negative Predictive Value | 85% | [12] |

Table 3: Prognostic Significance of VMA/HVA Ratio in Neuroblastoma

| VMA/HVA Ratio | 60-Month Survival Rate | Associated Features | Reference |

| < 1 | 24.1% | Poorer prognosis | [13] |

| 1 - 2 | 80.0% | Better prognosis, often extra-adrenal origin, negative n-myc amplification | [13] |

| > 2 | 5.3% | Poorer prognosis, often diagnosed at ≥ 1 year of age | [13] |

Experimental Protocols

Accurate quantification of urinary VMA is paramount for its clinical utility. The following sections detail the protocols for sample collection and analysis.

24-Hour Urine Collection

A 24-hour urine collection is the standard method for VMA measurement to account for diurnal variations in catecholamine secretion.[12][14]

Patient Preparation:

-

For 2-3 days prior to and during collection, the patient should avoid certain foods and substances that can interfere with the assay, including:

-

Certain medications can also interfere with VMA levels. These include aspirin, antihypertensive drugs, and MAO inhibitors.[2][15] Discontinuation of any medication should only be done under the guidance of a physician.

-

Patients should also avoid strenuous exercise before and during the collection period.[16]

Collection Procedure:

-

Begin the collection at a specific time (e.g., 8:00 AM). At this time, the patient should completely empty their bladder, and this first urine sample is discarded.[8]

-

All subsequent urine passed over the next 24 hours must be collected in the provided container.[8]

-

The collection container typically contains a preservative, such as 6N HCl or 50% acetic acid, to maintain the stability of the analytes.[3][12] Care should be taken to avoid contact with the preservative.

-

The final urine sample should be collected at the same time the collection began on the following day (e.g., 8:00 AM on day two).[8]

-

The collected urine should be kept refrigerated or in a cool place throughout the collection period.[8]

-

The total volume of the 24-hour collection should be recorded before an aliquot is taken for analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of VMA in urine and is considered a gold standard.[17][18]

Sample Preparation (Dilute-and-Shoot Method):

-

Urine samples, calibrators, and quality controls are diluted (e.g., 1 in 10) with a solution of 0.2% formic acid in water containing a stable isotope-labeled internal standard, such as VMA-d3.[17][19]

-

The samples are then centrifuged or filtered to remove any particulate matter before injection into the LC-MS/MS system.[17]

Chromatographic and Mass Spectrometric Conditions:

-

Chromatographic Column: A reverse-phase C18 column or a pentafluorophenyl (PFP) column is commonly used for separation.[17][19]

-

Mobile Phase: A gradient elution is typically employed using a combination of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1-0.2%).[4][17]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, often in negative ion mode.[4][20] Multiple reaction monitoring (MRM) is used to enhance specificity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 4: Example of LC-MS/MS Mass Transitions for VMA Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| VMA | 197.0 | 137.1 | Quantifier |

| VMA | 197.0 | 151.1 | Qualifier |

| VMA-d3 (Internal Standard) | 200.0 | 140.1 | Quantifier |

| VMA-d3 (Internal Standard) | 200.0 | 154.1 | Qualifier |

Specific mass transitions may vary depending on the instrument and ionization mode.[20]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust method for VMA quantification, though it requires a derivatization step to make the analyte volatile.[16][21]

Sample Preparation and Derivatization:

-

Urine samples are spiked with a deuterated internal standard.

-

The sample is acidified, and VMA is extracted using an organic solvent like ethyl acetate.[21]

-

The organic extract is dried down.

-

The residue is derivatized to create a more volatile compound suitable for gas chromatography. A common derivatizing agent is a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[16][21] This process creates trimethylsilyl derivatives of VMA.

Chromatographic and Mass Spectrometric Conditions:

-

Gas Chromatograph: The derivatized sample is injected into a gas chromatograph.

-

Mass Spectrometer: The separated compounds are detected by a mass spectrometer, and the concentration of VMA is determined by comparing its response to that of the internal standard using selected ion monitoring.[21]

Visualization of Workflows and Logical Relationships

Caption: A simplified diagnostic workflow for neuroblastoma using urinary VMA.

Conclusion

Vanillylmandelic acid is an indispensable biomarker in the study of catecholamine metabolism and the clinical management of neuroendocrine tumors. Its role as the final metabolic product of epinephrine and norepinephrine provides a reliable, non-invasive measure of catecholamine production. For researchers and professionals in drug development, a thorough understanding of the VMA metabolic pathway, its quantitative variations in health and disease, and the technical aspects of its measurement is crucial for both basic research into neuroendocrine function and the development of targeted therapies for diseases like neuroblastoma. The methodologies and data presented in this guide offer a foundational resource for these endeavors.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vanillylmandelic Acid, Urine | MLabs [mlabs.umich.edu]

- 6. The prognostic significance of vanillylmandellic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum vanillylmandelic acid/homovanillic acid contributes to prognosis estimation in patients with localised but not with metastatic neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary VMA, dopamine and the likelihood of neuroblastoma: a preferred way of reporting laboratory results? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Sensitivity and specificity of the determination of urinary catecholamines and their acid metabolites in the diagnosis of neuroblastoma in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpho.or.kr [cpho.or.kr]

- 11. wardelab.com [wardelab.com]

- 12. ijmedicine.com [ijmedicine.com]

- 13. The relationship between homovanillic/vanillylmandelic acid ratios and prognosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comparative study of five different methods for the determination of 3-methoxy-4-hydroxymandelic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. hpst.cz [hpst.cz]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Identity of Vanillylmandelic Acid in Neuroblastoma: A Technical Guide on its Role from Metabolic Byproduct to Pathogenic Influencer

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, dissecting the established and emerging roles of Vanillylmandelic Acid (VMA) in the pathogenesis of neuroblastoma. While traditionally viewed as a simple metabolic byproduct and a crucial biomarker for diagnosis and prognosis, this document synthesizes current knowledge and explores the potential for VMA to be an active participant in the tumor microenvironment and cellular signaling.

Executive Summary

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, is characterized by the excessive production of catecholamines, which are metabolized into vanillylmandelic acid (VMA) and other byproducts.[1][2] For decades, the measurement of urinary VMA has been a cornerstone in the clinical management of neuroblastoma, providing valuable diagnostic and prognostic information.[3][4] However, the role of VMA may extend beyond that of a passive biomarker. Emerging, yet still limited, evidence and hypotheses suggest that VMA could directly influence the pathophysiology of neuroblastoma. This guide will first detail the well-established clinical significance and biochemical context of VMA and then delve into the nascent exploration of its potential pathogenic functions, providing a comprehensive overview for the scientific community.

VMA as a Clinical Biomarker in Neuroblastoma

The clinical utility of VMA in neuroblastoma is extensively documented. Elevated levels of VMA are found in the urine of approximately 90% of neuroblastoma patients, making it a highly sensitive diagnostic marker.[5][6][7] Its levels correlate with tumor stage, patient risk stratification, and treatment response.

Diagnostic and Prognostic Significance

Quantitative data from various studies underscore the importance of VMA as a biomarker. A retrospective study of 444 patients demonstrated a significant correlation between VMA levels and clinical outcomes.[3] The positive predictive value of VMA can be as high as 97.8%, with a sensitivity of 91% and specificity of 94.4%.[5][6][7]

| Parameter | VMA Positive/Increased | VMA Negative/Normal | P-value | Reference |

| Event-Free Survival (EFS) | 21% | 33.5% | 0.04 | [3] |

| Overall Survival (OS) | 25.8% | 36.6% | 0.1 | [3] |

| 10-Year EFS (Disseminated Disease) | 16% | 9.5% | 0.054 | [3] |

| 2-Year OS (Stage 4 Disease) | 20.6% | 7% | 0.04 | [3] |

Table 1: Survival rates in neuroblastoma patients based on urinary VMA status.

Furthermore, a higher VMA level is associated with high-risk features at diagnosis, including advanced stage and less differentiated pathology. The ratio of Homovanillic Acid (HVA) to VMA is also a critical prognostic indicator. A low VMA to HVA ratio is often associated with undifferentiated tumors and a poor prognosis.[8]

Monitoring Treatment Response and Recurrence

Serial monitoring of urinary VMA levels is a valuable tool for assessing response to therapy. A decrease in VMA levels during chemotherapy is indicative of a positive treatment response. Conversely, persistently elevated or rising VMA levels can signal disease progression or recurrence.[9][10]

Biochemical Pathway of VMA Synthesis in Neuroblastoma

Neuroblastoma cells are derived from primitive neural crest cells and retain the enzymatic machinery for catecholamine synthesis. The overproduction of norepinephrine and epinephrine by these tumors leads to a corresponding increase in their metabolic byproducts, including VMA.

The biochemical cascade begins with the amino acid tyrosine and proceeds through a series of enzymatic reactions to produce dopamine, which is then converted to norepinephrine and subsequently to epinephrine. These catecholamines are then metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to form VMA.

Potential Role of VMA in Neuroblastoma Pathogenesis

While the role of VMA as a biomarker is well-established, its direct involvement in the pathogenesis of neuroblastoma is an area of active speculation and emerging research. The high concentrations of VMA in the tumor microenvironment raise the possibility that it is not merely an inert byproduct but may actively contribute to the disease process.

VMA and the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, which collectively influences tumor growth and progression. While direct evidence is lacking for VMA, the anti-tumor properties of the related compound, vanillic acid, suggest that phenolic acids can modulate cellular processes. Vanillic acid has been shown to induce apoptosis and arrest the cell cycle in various cancer cells.[11] It is plausible that VMA, with its similar chemical structure, could also interact with components of the TME, potentially influencing immune cell function or stromal cell behavior. Further research is needed to elucidate these potential interactions.

VMA and Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[12] Neuroblastomas are highly vascular tumors, and their growth is dependent on a rich blood supply.[12] While several growth factors like VEGF are known to drive angiogenesis in neuroblastoma, the potential role of catecholamine metabolites in this process is underexplored.[13][14] Studies on vanillic acid have shown that it can down-regulate matrix metalloproteinases (MMPs), which are involved in angiogenesis and invasion. This raises the question of whether VMA could have similar or opposing effects on the angiogenic process in neuroblastoma.

VMA as a Signaling Molecule

The possibility of VMA acting as a signaling molecule, either through receptor-mediated or other mechanisms, cannot be discounted. The structural similarity of VMA to other biologically active signaling molecules warrants investigation into its potential to activate or inhibit cellular pathways involved in cell proliferation, survival, or differentiation. However, at present, there is no direct evidence to support this hypothesis.

Experimental Protocols for VMA Measurement

Accurate and reliable measurement of VMA is critical for its clinical application. The most common methods involve the analysis of a 24-hour urine sample, though random spot urine samples are also used.

Urine Sample Collection

24-Hour Urine Collection:

-

The patient is instructed to discard the first morning void on day one.

-

All subsequent urine for the next 24 hours is collected in a single container.

-

The container is kept refrigerated during the collection period.

-

The first morning void on day two is added to the container.

-

The total volume of urine is recorded.

Spot Urine Collection:

-

A random urine sample is collected.

-

The sample is often a first or second morning void to reduce diurnal variation.

-

VMA levels are typically normalized to creatinine concentration to account for variations in urine dilution.

Analytical Methods

Several analytical techniques are employed for the quantification of urinary VMA.

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method that separates VMA from other urinary components, followed by detection using electrochemical or fluorescence detectors.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method where VMA is derivatized to make it volatile before separation by gas chromatography and detection by mass spectrometry.

-

Column Chromatography: A more traditional method that can be used for the initial separation and purification of VMA from the urine sample.[5][6][7]

Future Directions and Conclusion

While the clinical utility of VMA as a biomarker in neuroblastoma is indisputable, its direct role in the pathogenesis of the disease remains an open and intriguing question. The high concentrations of this metabolite within the tumor microenvironment suggest that it may not be a passive bystander. Future research should focus on:

-

In vitro and in vivo studies: Investigating the direct effects of VMA on neuroblastoma cell lines and in animal models to assess its impact on cell proliferation, invasion, apoptosis, and angiogenesis.

-

Tumor microenvironment studies: Exploring the interactions of VMA with immune cells, stromal cells, and the extracellular matrix to understand its potential immunomodulatory or pro-tumorigenic effects.

-

Signaling pathway analysis: Identifying potential cellular receptors or signaling pathways that may be modulated by VMA.

References

- 1. Urinary VMA, dopamine and the likelihood of neuroblastoma: a preferred way of reporting laboratory results? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prognostic significance of vanillylmandellic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ijmedicine.com [ijmedicine.com]

- 5. Clinical significance of vanillylmandelic acid in neuroblastoma [imsear.searo.who.int]

- 6. researchgate.net [researchgate.net]

- 7. cpho.or.kr [cpho.or.kr]

- 8. Clinical value of combined serum CA125, NSE and 24-hour urine VMA for the prediction of recurrence in children with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Angiogenesis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Angiogenesis for Controlling Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

vanillylmandelic acid biosynthesis pathway from norepinephrine

An In-depth Technical Guide to the Biosynthesis of Vanillylmandelic Acid from Norepinephrine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillylmandelic acid (VMA) is the principal urinary end-product of the metabolism of the catecholamines epinephrine and norepinephrine. As such, the quantification of VMA is a critical tool in clinical diagnostics, primarily for detecting and monitoring catecholamine-producing tumors such as neuroblastoma, pheochromocytoma, and other neural crest tumors.[1][2] Understanding the biosynthetic pathway of VMA from its precursor, norepinephrine, is fundamental for researchers in neurobiology, oncology, and pharmacology. This technical guide provides a detailed overview of the enzymatic conversion of norepinephrine to VMA, presents relevant quantitative data, outlines key experimental protocols, and visualizes the core metabolic and experimental workflows.

The Biosynthesis Pathway of Vanillylmandelic Acid from Norepinephrine

The metabolic degradation of norepinephrine to vanillylmandelic acid is not a single reaction but a multi-step process involving two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) .[3] These enzymes can act in sequence, leading to two primary routes for VMA formation. The major pathway, however, begins with the action of MAO within neuronal tissues.

-

Monoamine Oxidase (MAO): This enzyme is located on the outer mitochondrial membrane and catalyzes the oxidative deamination of catecholamines. There are two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[4][5] MAO-A is the predominant form in catecholaminergic neurons and is more efficient at metabolizing norepinephrine.[5]

-

Catechol-O-Methyltransferase (COMT): This enzyme transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol nucleus. COMT exists in two forms: a soluble, cytosolic form (S-COMT) and a membrane-bound form (MB-COMT).[6][7]

Primary Metabolic Route (via MAO first)

The predominant pathway for norepinephrine metabolism occurs within sympathetic nerves and begins with deamination by MAO.

-

Norepinephrine is converted by Monoamine Oxidase (MAO) to the unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) .

-

DOPEGAL is rapidly reduced by Aldehyde Reductase (AR) to 3,4-dihydroxyphenylglycol (DHPG) .

-

DHPG can then diffuse out of the neuron and is acted upon by Catechol-O-Methyltransferase (COMT) in extraneuronal tissues (like the liver and kidneys) to form 3-methoxy-4-hydroxyphenylglycol (MHPG) .

-

Finally, MHPG is oxidized in the liver by alcohol and aldehyde dehydrogenases to form the end-product, Vanillylmandelic Acid (VMA) .

Secondary Metabolic Route (via COMT first)

An alternative, less prominent pathway begins with the O-methylation of norepinephrine by COMT in extraneuronal tissues.

-

Norepinephrine is methylated by Catechol-O-Methyltransferase (COMT) to form Normetanephrine .

-

Normetanephrine is then deaminated by Monoamine Oxidase (MAO) to form the aldehyde intermediate 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL) .

-

This intermediate is subsequently oxidized by Aldehyde Dehydrogenase to yield Vanillylmandelic Acid (VMA) .

Caption: Enzymatic conversion of Norepinephrine to Vanillylmandelic Acid (VMA).

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of MAO and COMT determine the efficiency of norepinephrine metabolism. While comprehensive kinetic data for every step is complex and varies by tissue and experimental conditions, some key parameters have been reported.

| Enzyme Form | Substrate | Km (μmol/L) | Vmax | Reference |

| S-COMT (human erythrocyte) | Norepinephrine | 91.3 (± 14.1) | N/A | [8] |

| MB-COMT (human erythrocyte) | Norepinephrine | 11.7 (± 1.1) | N/A | [8] |

| S-COMT (human, recombinant) | Norepinephrine | ~15x higher than MB-COMT | N/A | [6] |

| MAO-A & MAO-B | Norepinephrine | Not determined* | N/A | [5] |

| Note: In one study, enzyme saturation was not observed for MAO-A or MAO-B with norepinephrine as the substrate across the tested concentrations, preventing the calculation of Km and Vmax. The study did conclude that dopamine is a better substrate than norepinephrine for both MAO isoforms.[5] |

Reference Ranges for Urinary VMA

Urinary VMA levels are typically measured over a 24-hour collection period and are often normalized to creatinine excretion to account for variations in urine concentration, especially in random spot tests for pediatric patients.

| Age Group | VMA (mg/24 hours) | VMA (mg/g creatinine) | Reference |

| Newborns (<1 month) | < 1.0 | N/A | [9] |

| Infants (1-12 months) | < 2.0 | 0.0 - 18.8 | [9][10] |

| Children (2-4 years) | 1.0 - 3.0 | 0.0 - 11.0 | [9][10][11] |

| Children (5-9 years) | 2.0 - 3.2 | 0.0 - 8.3 | [10][11] |

| Adolescents (10-19 years) | 2.3 - 5.2 | 0.0 - 8.2 | [9][10][11] |

| Adults (>19 years) | < 6.8 | 0.0 - 6.0 | [9][10] |

| Note: Reference ranges can vary between laboratories and methodologies. The provided values are for general guidance. |

Experimental Protocols

Quantification of Urinary VMA by Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS provides high specificity and sensitivity for the quantification of VMA. The general workflow involves sample preparation, derivatization to increase volatility, chromatographic separation, and mass spectrometric detection.[12][13][14]

4.1.1 Specimen Collection and Preparation

-

Collection: Collect a 24-hour urine specimen in a container with an acid preservative (e.g., 10-25 mL of 6N HCl or 50% acetic acid) to maintain a pH between 1 and 3.[11] Record the total 24-hour volume.

-

Normalization (Optional but recommended): Measure the creatinine concentration of the urine sample to allow for normalization of VMA levels.

-

Dilution: Dilute the urine sample to a standardized creatinine concentration (e.g., 2 mg/dL) using deionized water.[13]

-

Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., VMA-d3) to the diluted sample. This standard will be used to correct for analyte loss during sample preparation and for variations in instrument response.

-

Acidification & Extraction: Further acidify the sample with HCl. Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging. The VMA and internal standard will partition into the organic layer.[13]

-

Drying: Carefully transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.

4.1.2 Derivatization

-

To make VMA sufficiently volatile for gas chromatography, its polar hydroxyl and carboxyl groups must be derivatized.

-

Add a derivatizing agent mixture, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, to the dried extract.[13]

-

Incubate the mixture (e.g., at 60-70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives of VMA.

4.1.3 GC/MS Analysis

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column separates the VMA derivative from other compounds based on its boiling point and interaction with the column's stationary phase.

-

Detection: As the VMA derivative elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.

-

Quantification: The instrument is operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions for both the VMA derivative and the internal standard are monitored. The concentration of VMA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of VMA.[12]

Caption: General workflow for VMA quantification in urine using GC/MS.

Monoamine Oxidase (MAO) Activity Assay

MAO activity is often determined by measuring the production of one of its by-products, hydrogen peroxide (H₂O₂), using a fluorometric method. Commercial kits are widely available for this purpose.[15][16]

-

Sample Preparation: Homogenize tissue or cell samples in the provided assay buffer. Centrifuge the homogenate to pellet debris and collect the supernatant, which contains the MAO enzyme.

-

Isoform-Specific Measurement: To measure the activity of MAO-A or MAO-B specifically, pre-incubate separate aliquots of the sample with a selective inhibitor for the other isoform (e.g., Selegiline to inhibit MAO-B and measure MAO-A; Clorgyline to inhibit MAO-A and measure MAO-B).[15] A sample without any inhibitor is used to measure total MAO activity.

-

Reaction Initiation: Prepare a reaction mixture containing the MAO substrate (e.g., Tyramine), a fluorescent probe (e.g., OxiRed™), and a developer enzyme (e.g., Horseradish Peroxidase). Add this mixture to the sample wells.

-

Kinetic Measurement: The MAO in the sample oxidizes the substrate, producing H₂O₂. The developer enzyme then uses this H₂O₂ to react with the probe, generating a fluorescent product (e.g., resorufin). Measure the increase in fluorescence over time (e.g., Ex/Em = 535/587 nm) in a kinetic mode at a constant temperature (e.g., 25°C).[16]

-

Calculation: The rate of fluorescence increase is directly proportional to the MAO activity in the sample. Calculate the activity by comparing the rate to a standard curve generated with known concentrations of H₂O₂.

Catechol-O-Methyltransferase (COMT) Activity Assay

COMT activity can be measured using several methods, including HPLC-based approaches or spectrophotometric assays.[8]

-

Sample Preparation: Prepare a sample containing the COMT enzyme (e.g., erythrocyte lysate or tissue homogenate).

-

Reaction Mixture Preparation: In a reaction tube, combine a buffer (e.g., TES buffer, pH 7.6), the methyl donor S-Adenosyl-L-Methionine (SAM), a cofactor (MgCl₂), and a reducing agent (Dithiothreitol, DTT).

-

Substrate Addition: Add a catechol substrate. For specificity to the norepinephrine pathway, norepinephrine can be used.[8] Alternatively, a chromogenic substrate like 3,4-dihydroxyacetophenone can be used for a spectrophotometric readout.

-

Reaction Initiation and Incubation: Add the enzyme sample to the reaction mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., sodium borate buffer or acid).

-

Detection and Quantification:

-

HPLC Method: If norepinephrine was the substrate, the product (normetanephrine) can be quantified using HPLC with fluorescence or electrochemical detection.[8]

-

Spectrophotometric Method: If a chromogenic substrate was used, the O-methylated product can be measured directly by its absorbance at a specific wavelength (e.g., 344 nm).

-

-

Calculation: Enzyme activity is calculated based on the amount of product formed per unit time per amount of protein in the sample.

References

- 1. mayocliniclabs.com [mayocliniclabs.com]

- 2. childrensmn.org [childrensmn.org]

- 3. Vanillylmandelic Acid, Urine | MLabs [mlabs.umich.edu]

- 4. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Susceptibilities of Catecholamines to Metabolism by Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of human soluble and membrane-bound catechol O-methyltransferase: a revised mechanism and description of the thermolabile variant of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. labcorp.com [labcorp.com]

- 11. wardelab.com [wardelab.com]

- 12. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abcam.cn [abcam.cn]

- 16. biopioneer.com.tw [biopioneer.com.tw]

An In-depth Technical Guide to the Enzymatic Regulation of Vanillylmandelic Acid Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillylmandelic acid (VMA) is the principal end-stage metabolite of the catecholamines epinephrine and norepinephrine.[1] Its quantification in urine serves as a critical biomarker for the diagnosis and monitoring of neuroendocrine tumors, particularly neuroblastoma and pheochromocytoma.[1][2] The production of VMA is tightly regulated by a series of enzymatic reactions, primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3][4] Understanding the intricacies of this metabolic pathway is paramount for the development of novel diagnostic tools and therapeutic interventions targeting catecholamine-related pathologies. This guide provides a comprehensive overview of the enzymatic regulation of VMA production, detailing the core biochemical pathways, quantitative data, experimental protocols, and key regulatory mechanisms.

Core Signaling Pathways in VMA Production

The biosynthesis of VMA from the catecholamines norepinephrine and epinephrine is not a single, linear process but rather a network of intersecting pathways occurring in different cellular compartments and tissues. The two primary enzymes governing this process are Monoamine Oxidase (MAO), located on the outer mitochondrial membrane, and Catechol-O-Methyltransferase (COMT), which exists in both soluble and membrane-bound forms.[3][5] The interplay between these enzymes, along with aldehyde and alcohol dehydrogenases, dictates the metabolic fate of catecholamines.

There are two main routes for the formation of VMA from norepinephrine and epinephrine:

-

Route 1: Initial Deamination by MAO followed by O-methylation by COMT. In this pathway, norepinephrine and epinephrine are first deaminated by MAO to form the unstable aldehyde intermediate 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[6] This is then rapidly converted to 3,4-dihydroxyphenylglycol (DHPG) by aldehyde reductase.[6] DHPG can then be O-methylated by COMT to form 3-methoxy-4-hydroxyphenylglycol (MHPG).[4] Finally, MHPG is oxidized in the liver by alcohol and aldehyde dehydrogenases to yield VMA.[4][7]

-

Route 2: Initial O-methylation by COMT followed by Deamination by MAO. Alternatively, norepinephrine and epinephrine can first be O-methylated by COMT in extraneuronal tissues to form normetanephrine and metanephrine, respectively.[4] These intermediates are then deaminated by MAO to form 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL), which is subsequently oxidized by aldehyde dehydrogenase to VMA.[6][8] While this pathway contributes to VMA formation, the extraneuronal O-methylation of norepinephrine and epinephrine to metanephrines is considered a minor route of metabolism.[4]

The following diagram illustrates the major enzymatic pathways leading to the production of Vanillylmandelic Acid (VMA).

Quantitative Data on VMA Production

The levels of VMA and its precursors can vary significantly based on physiological conditions, genetic factors, and the presence of disease.[4] The following tables summarize key quantitative data related to VMA production.

Table 1: Normal Urinary Excretion of VMA and Related Metabolites

| Analyte | Age Group | Reference Range (mg/24h) |

| Vanillylmandelic Acid (VMA) | Newborns | < 1 |

| Infants | < 2 | |

| Children | 1 - 3 | |

| Adolescents | 1 - 5 | |

| Adults | < 6.8 | |

| Homovanillic Acid (HVA) | < 1 year | < 13 |

| 1 - 2 years | < 12 | |

| 2 - 5 years | < 8 | |

| 5 - 15 years | < 6 | |

| > 15 years | < 8 |

Data compiled from multiple sources.[9] Reference ranges may vary slightly between laboratories.

Table 2: Diagnostic Utility of VMA in Neuroblastoma

| Disease Stage | Percentage of Cases with Elevated VMA |

| Stage I/II | 50% |

| Stage III | 88% |

| Stage IV | 93% |

| Stage IV-S | 100% |

| Overall Detection Rate | 88% |

Data from a study on the diagnostic value of VMA in neuroblastoma.[10]

Experimental Protocols

Accurate measurement of VMA and the activity of related enzymes is crucial for both clinical diagnostics and research. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Urinary VMA by Gas Chromatography-Mass Spectrometry (GC/MS)

This method is a highly sensitive and specific technique for the quantification of VMA in urine.[11]

1. Sample Preparation:

- Collect a 24-hour urine specimen in a container with a preservative such as 50% acetic acid or hydrochloric acid to maintain a pH between 1 and 5.[12]

- Thaw frozen urine samples and vortex.

- Dilute an aliquot of the urine sample to a creatinine concentration of 2 mg/dL.[11]

- Spike the diluted sample with a known concentration of a deuterated internal standard of VMA.[11]

- Acidify the sample and perform a liquid-liquid extraction with an organic solvent.[11]

2. Derivatization:

- Evaporate the organic extract to dryness under a stream of nitrogen.

- Add a derivatizing agent, such as a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, to create trimethylsilyl derivatives of VMA.[11] This step increases the volatility and thermal stability of VMA for GC analysis.

3. GC/MS Analysis:

- Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

- The gas chromatograph separates the components of the sample based on their boiling points and interaction with the stationary phase of the column.

- The mass spectrometer detects and quantifies the derivatized VMA and the internal standard based on their unique mass-to-charge ratios.

4. Data Analysis:

- Calculate the concentration of VMA in the original urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of VMA.

The following diagram outlines the workflow for the quantification of urinary VMA using GC/MS.

Protocol 2: Spectrophotometric Assay for VMA

A simpler, colorimetric method for VMA determination involves its oxidation to vanillin, which can be quantified spectrophotometrically.[13]

1. Sample Preparation:

- Collect a 24-hour urine sample as described in Protocol 1.

- Subjects should avoid consuming substances that can interfere with the assay, such as bananas, vanilla-containing foods, coffee, and chocolate, prior to and during collection.[13]

2. Oxidation Reaction:

- In an alkaline environment, treat the urine sample with a periodate solution to oxidize VMA to vanillin.

3. Spectrophotometric Measurement:

- Measure the absorbance of the resulting vanillin at a specific wavelength (e.g., 340 nm or 350 nm).[13][14] The absorbance is directly proportional to the concentration of VMA in the sample.

4. Quantification:

- Determine the VMA concentration by comparing the absorbance of the sample to a standard curve generated with known concentrations of VMA.

Regulation of VMA Production

The enzymatic activity of MAO and COMT, and consequently VMA production, is subject to various regulatory mechanisms, including genetic and pharmacological modulation.

Genetic Regulation

Polymorphisms in the genes encoding MAO and COMT can significantly impact their enzymatic activity and, therefore, catecholamine metabolism.[15][16]

-

COMT Polymorphisms: A common single-nucleotide polymorphism (SNP) in the COMT gene results in a valine to methionine substitution at codon 158 (Val158Met).[17] The Val allele is associated with higher enzyme activity, leading to more rapid degradation of catecholamines, while the Met allele has lower activity.[17] This polymorphism has been linked to variations in cognitive function and susceptibility to certain psychiatric disorders.[17]

-

MAO Polymorphisms: The genes for both MAO-A and MAO-B are located on the X chromosome.[5] Polymorphisms in the promoter region of the MAOA gene can affect its transcriptional activity, leading to variations in enzyme levels and have been associated with differences in personality traits and risk for aggressive behavior.[16][18]

Pharmacological Modulation

The enzymes involved in VMA production are targets for various pharmacological agents.

-

MAO Inhibitors (MAOIs): These drugs prevent the breakdown of monoamines, including norepinephrine and epinephrine, thereby increasing their levels in the synapse.[3] They are used in the treatment of depression and Parkinson's disease.[15] By inhibiting MAO, these drugs reduce the production of VMA.

-

COMT Inhibitors: These agents block the activity of COMT, leading to an increase in the bioavailability of levodopa, a precursor to dopamine, and are used as an adjunct therapy in Parkinson's disease.[15] COMT inhibitors also decrease the formation of VMA through the O-methylation pathway.

The following diagram illustrates the logical relationship between genetic polymorphisms, pharmacological inhibitors, and their impact on enzyme activity and VMA production.

Conclusion

The enzymatic regulation of vanillylmandelic acid production is a complex process central to catecholamine homeostasis and of significant clinical relevance. A thorough understanding of the roles of MAO and COMT, the alternative metabolic pathways, and the factors that modulate their activity is essential for researchers and clinicians in the fields of neurobiology, oncology, and pharmacology. The data and protocols presented in this guide provide a solid foundation for further investigation into the intricate world of catecholamine metabolism and its implications for human health and disease.

References

- 1. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 2. The prognostic significance of vanillylmandellic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catecholamine - Wikipedia [en.wikipedia.org]

- 4. Vanillylmandelic Acid (VMA) [benchchem.com]

- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing metabocard for Vanillylmandelic acid (HMDB0000291) [hmdb.ca]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. droracle.ai [droracle.ai]

- 11. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayocliniclabs.com [mayocliniclabs.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Polymorphism of the COMT, MAO, DAT, NET and 5-HTT Genes, and Biogenic Amines in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Catecholamines and aggression: the role of COMT and MAO polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

Vanillylmandelic Acid as a Biomarker for Pheochromocytoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheochromocytomas and paragangliomas (PPGLs) are rare neuroendocrine tumors characterized by the excessive secretion of catecholamines. The biochemical diagnosis of these tumors is crucial for appropriate patient management. Vanillylmandelic acid (VMA), a major metabolite of epinephrine and norepinephrine, has historically been a cornerstone in the biochemical screening for pheochromocytoma. This technical guide provides a comprehensive overview of VMA as a biomarker, including its biochemical basis, diagnostic utility in comparison to other biomarkers, and detailed analytical methodologies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical diagnostics.

Introduction: The Role of VMA in Pheochromocytoma Diagnosis

Pheochromocytomas are tumors arising from the chromaffin cells of the adrenal medulla, while paragangliomas are extra-adrenal equivalents.[1] These tumors often synthesize and secrete large amounts of catecholamines, namely epinephrine and norepinephrine.[2] The clinical presentation of pheochromocytoma is highly variable, but often includes symptoms such as hypertension, palpitations, and headaches.[3] Untreated, the excessive catecholamine release can lead to severe cardiovascular complications. Therefore, accurate and timely diagnosis is paramount.

Biochemical testing is the primary method for screening and confirming the presence of a pheochromocytoma.[4] This involves measuring catecholamines and their metabolites in urine or plasma. Vanillylmandelic acid (VMA) is the final end-product of the metabolism of both epinephrine and norepinephrine and is excreted in the urine.[5][6] For many years, the measurement of 24-hour urinary VMA was a standard diagnostic test.[5] However, with the advent of more sensitive and specific biomarkers, its role has evolved. Current clinical practice guidelines from organizations like the Endocrine Society recommend plasma free metanephrines or urinary fractionated metanephrines as the initial screening tests of choice due to their superior diagnostic accuracy.[1][7]

While VMA is no longer considered the primary screening tool for pheochromocytoma, it can still provide valuable diagnostic information, particularly in specific clinical contexts or when other tests yield equivocal results.[8][9] It also remains a key biomarker in the diagnosis and monitoring of neuroblastoma, another neuroendocrine tumor.[5][9]

Biochemical Pathway of Catecholamine Metabolism

The synthesis and degradation of catecholamines is a well-defined enzymatic pathway. Understanding this pathway is essential to appreciate the rationale behind using VMA and other metabolites as biomarkers.

Catecholamine Biosynthesis

Catecholamines are synthesized from the amino acid tyrosine through a series of enzymatic reactions primarily occurring in the adrenal medulla and sympathetic neurons.[10][11][12]

-

Tyrosine to L-DOPA: The rate-limiting step is the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[10][13]

-

L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).[10][11]

-

Dopamine to Norepinephrine: Dopamine is hydroxylated to form norepinephrine by dopamine β-hydroxylase (DBH).[10][13]

-

Norepinephrine to Epinephrine: In the adrenal medulla, norepinephrine is methylated to epinephrine by phenylethanolamine N-methyltransferase (PNMT).[10][13]

Catecholamine Degradation and VMA Formation

Catecholamines are metabolized by two main enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6][10] The metabolism of epinephrine and norepinephrine ultimately converges to form VMA.[6][14]

The degradation process involves two primary routes that lead to the formation of VMA:

-

Route 1: Epinephrine and norepinephrine are first O-methylated by COMT to form metanephrine and normetanephrine, respectively. These are then oxidatively deaminated by MAO to form an intermediate aldehyde, which is subsequently converted to VMA.

-

Route 2: Alternatively, epinephrine and norepinephrine can first be oxidatively deaminated by MAO to form 3,4-dihydroxyphenylglycol (DHPG). DHPG is then O-methylated by COMT to form 3-methoxy-4-hydroxyphenylglycol (MHPG), which is then oxidized to VMA.[15]

The majority of VMA is synthesized in the liver from circulating DHPG and MHPG.[15][16]

Data Presentation: Diagnostic Performance of VMA and Other Biomarkers

The diagnostic accuracy of a biomarker is determined by its sensitivity and specificity. The following tables summarize the quantitative data on the performance of urinary VMA in comparison to other commonly used biomarkers for the diagnosis of pheochromocytoma.

| Biomarker | Sensitivity (%) | Specificity (%) | Source |

| Urinary VMA | 72 | 96 | [17][18] |

| 64 | 95 | [19] | |

| 66.3 | 97.7 | [20] | |

| 100 | 79 | [21][22] | |

| Urinary Catecholamines | 84 | 99 | [17][18] |

| 86 | 88 | [19] | |

| Plasma Catecholamines | 76 | 88 | [17][18] |

| 84 | 81 | [19] | |

| Urinary Free Metanephrines | 100 | 94 | [17][18] |

| Plasma Free Metanephrines | 96-100 | 89-98 | [23] |

| 100 | 97.6 | [24] |

Table 1: Sensitivity and Specificity of VMA and Other Biomarkers for Pheochromocytoma Diagnosis.

| Biomarker Comparison | Area Under the ROC Curve (AUC) | P-value | Source |

| Urinary Free Metanephrines vs. Urinary VMA | 0.993 vs. 0.846 | 0.002 | [17][18] |

| Urinary Free Metanephrines vs. Urinary Catecholamines | 0.993 vs. 0.919 | 0.032 | [17][18] |

| Urinary Free Metanephrines vs. Plasma Catecholamines | 0.992 vs. 0.852 | 0.009 | [17][18] |

| Plasma Free Normetanephrine vs. Plasma Deconjugated Normetanephrine | 0.983 vs. 0.949 | <0.001 | [25] |

Table 2: Comparative Diagnostic Accuracy of Biomarkers using Receiver Operating Characteristic (ROC) Curve Analysis.

The data clearly indicates that both plasma free metanephrines and urinary fractionated metanephrines offer superior sensitivity compared to urinary VMA for the diagnosis of pheochromocytoma.[17][19][23] While VMA can exhibit high specificity, its lower sensitivity can lead to missed diagnoses.[17][18]

Experimental Protocols

Accurate measurement of VMA requires strict adherence to pre-analytical and analytical protocols to minimize the risk of false-positive and false-negative results.

Patient Preparation and 24-Hour Urine Collection

Objective: To collect a complete and properly preserved 24-hour urine specimen for the accurate measurement of VMA.

Materials:

-

24-hour urine collection container

-

Refrigeration unit

Protocol:

-

Patient Instructions (Pre-collection):

-

For 48-72 hours prior to and during the collection period, the patient should avoid certain foods and medications that can interfere with the test results.[2][8] These include:

-

Strenuous physical activity and significant stress should be avoided before and during the collection period as they can increase catecholamine levels.[28][29]

-

-

Collection Procedure:

-

Begin the collection at a specific time (e.g., 8:00 AM). At this time, the patient should empty their bladder completely, and this first urine specimen is discarded.[30] Note the exact time.

-

Add the appropriate preservative to the collection container at the start of the collection. For example, 25 mL of 50% acetic acid for adults.[9][26] The pH of the urine should be maintained between 1 and 5.[9][27]

-

Collect all subsequent urine for the next 24 hours in the provided container.[30]

-

The collection container should be kept refrigerated throughout the 24-hour period.[28]

-

At the end of the 24-hour period (e.g., 8:00 AM the next day), the patient should empty their bladder one last time and add this final specimen to the collection container.[30]

-

Record the total volume of the 24-hour urine collection.[30]

-

Mix the entire collection well and transfer a 10 mL aliquot to a separate transport tube.[26]

-

Label the aliquot tube with the patient's name, date of collection, and total 24-hour volume.

-

The aliquot should be kept refrigerated or frozen until analysis.[29]

-

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of VMA in a prepared urine sample using LC-MS/MS. This method offers high sensitivity and specificity.[26][31]

Principle: The urine sample is first subjected to a sample preparation step to remove interfering substances. The purified sample is then injected into a liquid chromatography (LC) system, which separates VMA from other components. The separated VMA is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification based on its unique mass-to-charge ratio.

Protocol Outline:

-

Sample Preparation (e.g., Solid-Phase Extraction):

-

An internal standard (e.g., isotopically labeled VMA) is added to a known volume of the urine aliquot.

-

The sample is acidified.

-

The sample is passed through a solid-phase extraction (SPE) cartridge that retains VMA and the internal standard.

-

Interfering substances are washed from the cartridge.

-

VMA and the internal standard are eluted from the cartridge with a suitable solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

A reversed-phase C18 column is typically used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is employed to separate VMA.

-

-

Tandem Mass Spectrometry:

-

The eluent from the LC column is ionized, typically using electrospray ionization (ESI) in negative ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both VMA and the internal standard, ensuring high specificity.

-

The concentration of VMA in the sample is determined by comparing the peak area ratio of VMA to the internal standard against a calibration curve prepared with known concentrations of VMA.

-

-

Conclusion

Vanillylmandelic acid remains a historically significant and clinically relevant biomarker in the context of catecholamine-secreting tumors. While modern clinical practice guidelines favor the use of plasma free metanephrines and urinary fractionated metanephrines for the initial diagnosis of pheochromocytoma due to their superior sensitivity, the measurement of urinary VMA can still hold diagnostic value. A thorough understanding of the biochemical pathways, pre-analytical requirements, and analytical methodologies is crucial for the accurate interpretation of VMA levels. For researchers and professionals in drug development, VMA can serve as a valuable endpoint in studies involving catecholamine metabolism and neuroendocrine tumors. This guide provides a foundational resource for the application of VMA as a biomarker in both clinical and research settings.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Vanillylmandelic Acid (VMA), Random Urine - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Japan Endocrine Society Clinical Practice Guideline for the Diagnosis and Management of Pheochromocytoma and Paraganglioma 2025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pheochromocytoma Guidelines: Guidelines Summary [emedicine.medscape.com]

- 5. testing.com [testing.com]

- 6. Catecholamine - Wikipedia [en.wikipedia.org]

- 7. pheopara.org [pheopara.org]

- 8. evexiadiagnostics.com [evexiadiagnostics.com]

- 9. mayocliniclabs.com [mayocliniclabs.com]

- 10. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 11. PathWhiz [pathbank.org]

- 12. SMPDB [smpdb.ca]

- 13. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of diagnostic accuracy of urinary free metanephrines, vanillyl mandelic Acid, and catecholamines and plasma catecholamines for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pafmj.org [pafmj.org]

- 21. mona.uwi.edu [mona.uwi.edu]

- 22. The predictive value of urinary vanillylmandelic acid testing in the diagnosis of phaeochromocytoma at the University Hospital of the West Indies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. researchgate.net [researchgate.net]

- 25. Plasma free versus deconjugated metanephrines for diagnosis of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Vanillylmandelic Acid, Urine | MLabs [mlabs.umich.edu]

- 27. wardelab.com [wardelab.com]

- 28. labpedia.net [labpedia.net]

- 29. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 30. labcorp.com [labcorp.com]

- 31. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological role of vanillylmandelic acid in the nervous system

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillylmandelic acid (VMA) is the principal urinary metabolite of the catecholamines epinephrine and norepinephrine. While extensively utilized as a peripheral biomarker for neuroendocrine tumors, its direct physiological role within the nervous system is less understood. This technical guide provides a comprehensive overview of VMA's function in the nervous system, focusing on its synthesis, its presence in cerebrospinal fluid (CSF) as a metabolic byproduct of central catecholaminergic activity, and its clinical significance in neurological disorders. We detail the metabolic pathways, present quantitative data on VMA levels in the CSF, describe experimental protocols for its measurement, and illustrate key concepts with diagrams to support researchers and professionals in neuroscience and drug development.

Introduction to Vanillylmandelic Acid (VMA)

Vanillylmandelic acid (VMA) is an end-stage metabolite of the catecholamine neurotransmitters epinephrine (adrenaline) and norepinephrine (noradrenaline).[1][2] These catecholamines are crucial for the "fight or flight" response, regulating heart rate, blood pressure, and metabolism.[1] They also act as neurotransmitters within the central nervous system (CNS), playing a role in attention, focus, and mood. Consequently, VMA, as a downstream product of their degradation, can serve as an indirect marker of the activity of the sympathetic nervous system and catecholaminergic neurons in the brain and spinal cord.[3][4] While its clinical utility is well-established in the diagnosis and monitoring of neuroendocrine tumors like neuroblastoma and pheochromocytoma through urine testing, its presence and implications within the CNS are of significant interest to neuroscientists and drug development professionals.[5][6][7]

The Catecholamine Metabolic Pathway: From Neurotransmitter to Metabolite

The formation of VMA is the culmination of a series of enzymatic reactions that catabolize epinephrine and norepinephrine. These catecholamines are produced by the nervous system and the adrenal medulla.[8] The primary enzymes involved in their degradation are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[4]

The metabolic cascade can proceed via two primary routes:

-

Route 1: O-methylation followed by oxidation: Epinephrine is converted to metanephrine, and norepinephrine to normetanephrine by COMT. These intermediates are then acted upon by MAO to form 3-methoxy-4-hydroxyphenylglycol (MHPG), which is subsequently oxidized to VMA.

-

Route 2: Oxidation followed by O-methylation: MAO can first convert epinephrine and norepinephrine to 3,4-dihydroxymandelic acid (DOMA). DOMA is then methylated by COMT to produce VMA.

It is important to distinguish the VMA metabolic pathway from that of dopamine, another critical catecholamine neurotransmitter. Dopamine is metabolized to homovanillic acid (HVA), and the ratio of HVA to VMA can provide insights into the relative turnover of these neurotransmitter systems.[9]

VMA in the Central Nervous System: A Metabolic Footprint

While VMA itself is generally considered biologically inactive within the CNS, its presence in cerebrospinal fluid (CSF) provides a valuable window into the metabolic activity of central noradrenergic and adrenergic systems.[3] The concentration of VMA in the CSF is believed to reflect the turnover of norepinephrine in the brain and spinal cord.[3]

Studies have shown that there is no significant concentration gradient of VMA along the spinal canal, suggesting that lumbar CSF levels of VMA reflect the combined activity of noradrenaline-secreting neurons in both the brain and the spinal cord.[3] This is in contrast to HVA, the major dopamine metabolite, which exhibits a pronounced gradient, indicating that its lumbar CSF levels are more reflective of cerebral dopamine metabolism.[3]

The transport of VMA across the blood-brain barrier has not been extensively characterized. However, it is likely that, as a small organic acid, it utilizes non-specific transport mechanisms.

Quantitative Analysis of VMA in the Nervous System

The quantification of VMA in biological fluids is crucial for both clinical diagnostics and research. While urine is the most common matrix for VMA analysis, CSF provides a more direct measure of CNS catecholamine metabolism.

| Biological Fluid | Condition | VMA Concentration | Reference |

| Cerebrospinal Fluid (CSF) | Intracranial Neuroectodermal Tumors | Significantly Elevated | [5] |

| Cerebrospinal Fluid (CSF) | Control Subjects (Malignancies of non-neuroectodermal origin) | Not significantly different from healthy controls | [5] |

| Urine (24-hour) | Adults/Older Adults | < 6.8 mg/24 h (< 35 µmol/24 h) | [10] |

| Urine (24-hour) | Adolescents | 1-5 mg/24 h | [10] |

| Urine (24-hour) | Children | 1-3 mg/24 h | [10] |

| Urine (24-hour) | Infants | < 2 mg/24 h | [10] |

| Urine (24-hour) | Newborns | < 1 mg/24 h | [10] |

Table 1: Reference Ranges and Pathological Levels of VMA

Experimental Protocols for VMA Quantification

The accurate measurement of VMA requires sensitive and specific analytical techniques. The following provides an overview of a common methodology.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is currently the preferred method for the quantification of VMA due to its high sensitivity and specificity.[11][12]

Sample Preparation (Urine/CSF):

-

Collection: For 24-hour urine collection, a preservative such as 50% acetic acid is added to the collection container to maintain a pH between 1 and 5.[6][10] Random urine or CSF samples are also acidified.[10]

-

Dilution: A "dilute-and-shoot" approach is often employed, where the sample is simply diluted with a solution containing a deuterated internal standard of VMA.[12] This minimizes sample preparation time and potential for analyte loss.

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used to elute the analytes.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of VMA and then detecting specific product ions after fragmentation, which provides high specificity.

Clinical Significance of VMA in Neurological Conditions

Elevated levels of VMA in the CSF can be indicative of certain neurological pathologies, primarily tumors of neuroectodermal origin that have metastasized to the CNS.

-

Neuroblastoma: Over 90% of patients with neuroblastoma exhibit elevated urinary levels of VMA and/or HVA.[6] In cases of intracranial metastases, CSF levels of VMA can also be significantly increased.[5]

-

Other Neuroectodermal Tumors: Elevated CSF VMA has been observed in patients with other intracranial tumors of neuroectodermal origin.[5]

-

Monitoring Treatment Response: Serial measurements of VMA in urine or CSF can be used to monitor the effectiveness of treatment for these tumors.[1] A decrease in VMA levels suggests a positive response, while stable or increasing levels may indicate treatment failure or tumor recurrence.[1]

It is important to note that while elevated VMA is a strong indicator, it is not diagnostic on its own and should be considered in conjunction with other clinical findings and imaging studies.

Conclusion

Vanillylmandelic acid's primary physiological role in the nervous system is that of a terminal metabolite of epinephrine and norepinephrine. Its presence and concentration in the cerebrospinal fluid serve as a valuable, albeit indirect, biomarker of central catecholaminergic activity. While there is currently no evidence to suggest that VMA has a direct modulatory or signaling role in the CNS, its quantification remains a critical tool in the diagnosis and management of neuroendocrine tumors that can affect the nervous system. For researchers and drug development professionals, understanding the nuances of VMA metabolism and its measurement can provide important insights into the pathophysiology of certain neurological conditions and the pharmacodynamic effects of drugs targeting the catecholamine systems. Future research may yet uncover more subtle roles for this metabolite within the complex environment of the nervous system.

References

- 1. testing.com [testing.com]

- 2. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 3. Concentration gradients of monoamine metabolites in human cerebrospinal fluid. | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

- 4. Vanillylmandelic Acid (VMA) - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Elevation of cerebrospinal fluid catecholamine metabolites in patients with intracranial tumors of neuroectodermal origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayocliniclabs.com [mayocliniclabs.com]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. Homovanillic acid in cerebrospinal fluid of 1388 children with neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Supplementation on Levels of Homovanillic and Vanillylmandelic Acids in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathways of Vanillylmandelic Acid and Homovanillic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of vanillylmandelic acid (VMA) and homovanillic acid (HVA), the major end-products of catecholamine metabolism. This document details the biosynthesis of their precursor catecholamines, the enzymatic degradation pathways, their clinical significance, and detailed analytical methodologies for their quantification.

Introduction